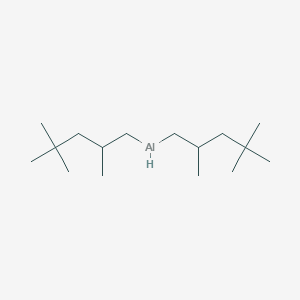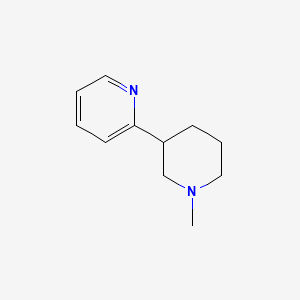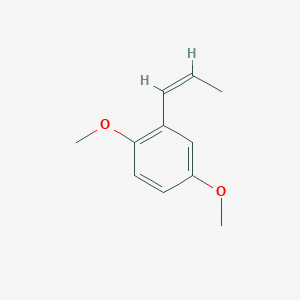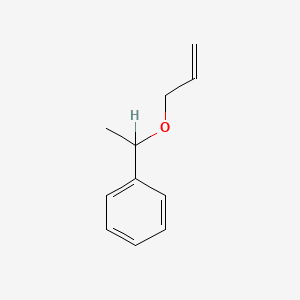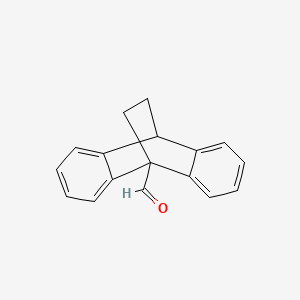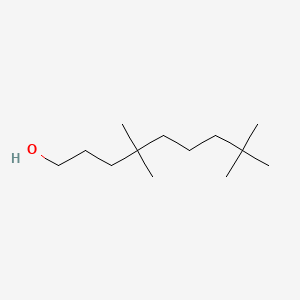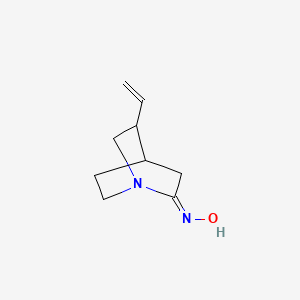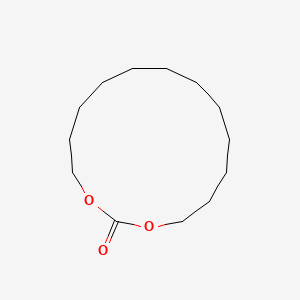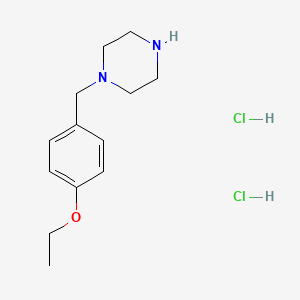
1-(4-Ethoxybenzyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxybenzyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethoxybenzyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)piperazine dihydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
- Temperature: 0-25°C
- Reaction time: 2-4 hours
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxybenzyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The ethoxybenzyl group enhances its binding affinity and selectivity, allowing for targeted effects. The pathways involved may include signal transduction cascades, leading to physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxybenzyl)piperazine dihydrochloride
- 1-(4-Chlorobenzyl)piperazine dihydrochloride
- 1-(4-Fluorobenzyl)piperazine dihydrochloride
Uniqueness
1-(4-Ethoxybenzyl)piperazine dihydrochloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications where other similar compounds may not be as effective. The ethoxy group also enhances its solubility and stability, making it a preferred choice in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H22Cl2N2O |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H |
Clé InChI |
AJMOGKULNHNZJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
